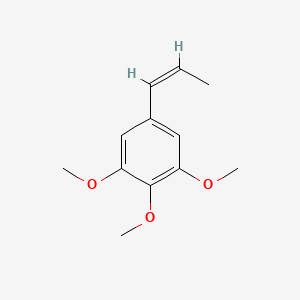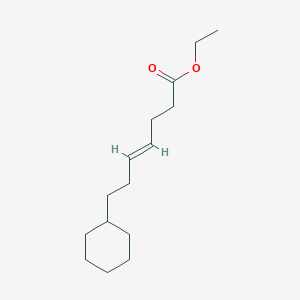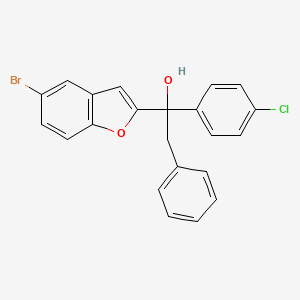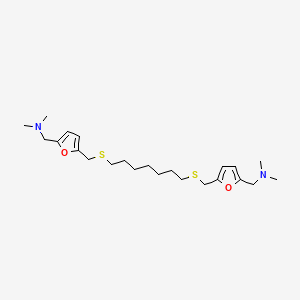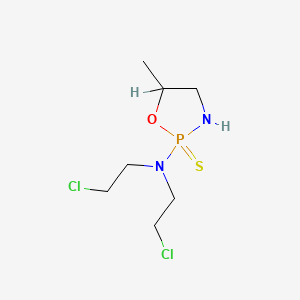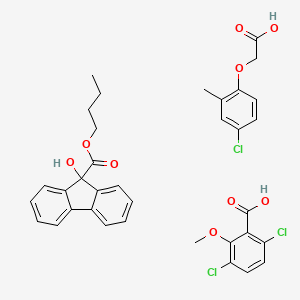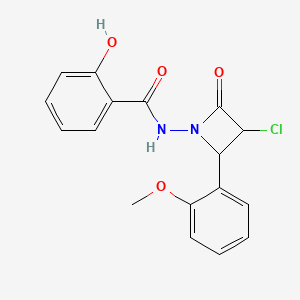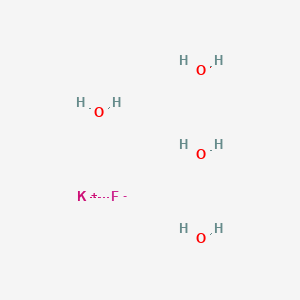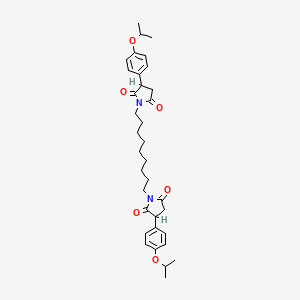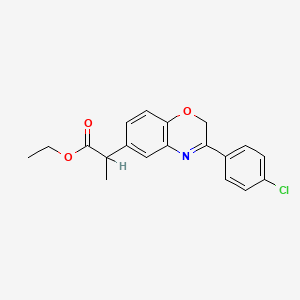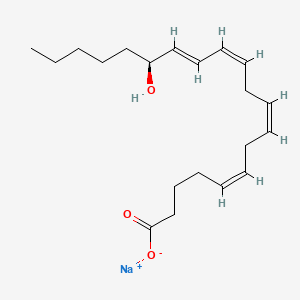
Icomucret sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of icomucret sodium involves the hydroxylation of eicosatetraenoic acid. The reaction typically requires specific catalysts and controlled conditions to ensure the correct stereochemistry of the product . The process involves multiple steps, including the protection and deprotection of functional groups to achieve the desired hydroxylation at the 15th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product . The production process is optimized for yield and cost-effectiveness, making it feasible for large-scale manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
Icomucret sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different structural analogs.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound. These derivatives have different biological activities and can be used for various research applications .
Wissenschaftliche Forschungsanwendungen
Icomucret sodium has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Studied for its role in modulating inflammatory responses and immune functions.
Medicine: Investigated for its potential in treating dry eye syndrome and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Wirkmechanismus
Icomucret sodium exerts its effects by inhibiting the formation of leukotriene B4, a potent inflammatory mediator. It specifically targets the 5-lipoxygenase pathway, reducing the production of pro-inflammatory molecules . This inhibition leads to decreased inflammation and reduced symptoms in conditions like dry eye syndrome .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
15-Hydroxyeicosatetraenoic acid: A closely related compound with similar anti-inflammatory properties.
12-Hydroxyeicosatetraenoic acid: Another hydroxyeicosatetraenoic acid derivative with distinct biological activities.
Leukotriene B4 inhibitors: A class of compounds that inhibit leukotriene B4 formation, similar to icomucret sodium
Uniqueness
This compound is unique due to its specific inhibition of leukotriene B4 formation and its potential therapeutic applications in ophthalmic disorders. Its ability to modulate inflammatory responses makes it a valuable compound for research and therapeutic development .
Eigenschaften
CAS-Nummer |
339046-14-9 |
|---|---|
Molekularformel |
C20H31NaO3 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
sodium;(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoate |
InChI |
InChI=1S/C20H32O3.Na/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23;/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23);/q;+1/p-1/b5-4-,10-8-,11-9-,17-14+;/t19-;/m0./s1 |
InChI-Schlüssel |
RQVLCLFGGVMPGP-OMIIFBLASA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O.[Na+] |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


